[(2-oxoindol-3-yl)amino]thiourea
Description
Significance of the Oxindole (B195798) Scaffold in Chemical Biology
The oxindole scaffold, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrolidone ring, is recognized as a "privileged" scaffold in chemical biology. jopcr.com This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov The structural rigidity and the presence of various points for chemical modification on the oxindole ring system allow for the generation of diverse molecular libraries with distinct biological profiles. nih.gov
The C3 position of the oxindole ring is particularly notable, as substitution at this position can lead to the formation of a stereocenter, significantly influencing the molecule's interaction with biological targets. chemicalbook.com Many oxindole-containing compounds have been investigated for their potential in various therapeutic areas. The versatility of this scaffold has made it an attractive starting point for the design of novel therapeutic agents. researchgate.net
Table 1: Examples of Biological Activities of Oxindole-Containing Compounds
| Biological Activity | Reference |
|---|---|
| Anticancer | nih.gov |
| Antiviral (including anti-HIV) | nih.gov |
| Neuroprotective | nih.gov |
| Antimicrobial | researchgate.net |
| Anti-inflammatory | chemicalbook.com |
| Antioxidant | researchgate.net |
Role of the Thiourea (B124793) Moiety in Medicinal Chemistry
The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is another structural unit of immense importance in medicinal chemistry. nih.govnih.gov Its significance lies in its ability to form stable hydrogen bonds with various biological macromolecules, such as proteins and enzymes, which is a key factor in ligand-receptor interactions. mdpi.com This hydrogen-bonding capability allows thiourea-containing compounds to effectively interact with and modulate the function of their biological targets. nih.gov
Thiourea and its derivatives have been incorporated into a vast number of compounds demonstrating a broad spectrum of pharmacological properties. nih.govresearchgate.net The versatility of the thiourea group allows for the introduction of various substituents on its nitrogen atoms, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. researchgate.net
Table 2: Therapeutic Areas of Interest for Thiourea-Containing Compounds
| Therapeutic Area | Reference |
|---|---|
| Anticancer | rsc.org |
| Antimicrobial (antibacterial, antifungal) | nih.govmdpi.com |
| Antiviral | nih.gov |
| Anti-parasitic | mdpi.com |
| Treatment of neurodegenerative diseases | mdpi.com |
Overview of [(2-oxoindol-3-yl)amino]thiourea within the Broader Oxindole-Thiourea Chemical Space
The compound this compound, also known by the synonym Isatin-β-thiosemicarbazone, represents the convergence of the oxindole and thiourea scaffolds. chemicalbook.com This hybrid molecule is synthesized through the condensation reaction of isatin (B1672199) (an indole-2,3-dione) with thiosemicarbazide (B42300). jopcr.com The resulting structure features the thiourea moiety attached to the C3 position of the oxindole ring via an imine linker.
Research into this compound and its derivatives has revealed significant biological activities, particularly in the realm of infectious diseases. Notably, Isatin-β-thiosemicarbazone has been identified as a potent inhibitor of poxviruses, including the monkeypox virus and vaccinia virus, as well as the herpes simplex virus (HSV). chemicalbook.com
The broader chemical space of oxindole-thiourea derivatives has been explored through the synthesis of various analogues. For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives have been prepared and evaluated for their antimicrobial and antiviral activities. nih.govnih.gov These studies have demonstrated that modifications to the thiourea portion of the molecule can significantly impact the biological activity profile. For example, certain derivatives have shown potent activity against HIV-1. nih.gov The synthesis of Mannich bases from isatin and thiourea has also yielded compounds with notable antibacterial and antifungal properties. jopcr.com
Table 3: Research Findings on this compound and Related Derivatives
| Compound/Derivative Class | Key Research Finding | Reference(s) |
|---|---|---|
| This compound (Isatin-β-thiosemicarbazone) | Potent inhibitor of poxviruses and herpes simplex virus. | chemicalbook.com |
| 2-(1H-Indol-3-yl)ethylthiourea derivatives | Showed significant antimicrobial and antiviral activity, including against HIV-1. | nih.govnih.gov |
| Mannich bases of Isatin and Thiourea | Exhibited significant antibacterial and antifungal activity. | jopcr.com |
Structure
3D Structure
Properties
IUPAC Name |
[(2-oxoindol-3-yl)amino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4H,(H3,10,13,15)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEMRAMJSGBARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for [(2-oxoindol-3-yl)amino]thiourea
The preparation of this compound fundamentally relies on the formation of a C-N bond at the 3-position of the oxindole (B195798) ring and the subsequent elaboration of the amino group into a thiourea (B124793).
Direct condensation represents a streamlined approach to the synthesis of this compound. This strategy typically involves the reaction of a suitable 3-substituted oxindole precursor with a thiosemicarbazide (B42300) derivative. One plausible direct route involves the reaction of isatin (B1672199) (1H-indole-2,3-dione) with thiosemicarbazide. Under acidic or basic conditions, the ketone at the C3-position of isatin can condense with the primary amine of thiosemicarbazide to form a Schiff base, which upon reduction would yield the target compound. However, controlling the regioselectivity and preventing side reactions can be challenging.
Another direct approach could involve the reaction of 3-hydroxy-2-oxindole with thiosemicarbazide under dehydrating conditions. The hydroxyl group at the C3-position can be activated to facilitate nucleophilic substitution by the amino group of thiosemicarbazide.
A more common and generally more reliable method for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The key intermediate in many of these routes is 3-amino-2-oxindole.
The synthesis of 3-amino-2-oxindole can be accomplished through several pathways. A prevalent method is the reduction of 3-nitro-2-oxindole. wikipedia.orgcommonorganicchemistry.com The nitration of 2-oxindole at the 3-position can be achieved using various nitrating agents. nih.gov Subsequent reduction of the nitro group to an amine can be carried out using standard reducing agents such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or metals in acidic media (e.g., Fe/AcOH, SnCl₂). commonorganicchemistry.com
Once the key intermediate, 3-amino-2-oxindole, is obtained, it can be converted to the desired thiourea derivative. A common method for converting a primary amine to a thiourea is through reaction with an isothiocyanate. wikipedia.org For the synthesis of this compound, this would involve reacting 3-amino-2-oxindole with a reagent that can introduce the thiourea moiety. A straightforward approach is the reaction with an activated form of thiocarbonyl transfer reagent.
Alternatively, the reaction of 3-amino-2-oxindole with carbon disulfide in the presence of a base can form a dithiocarbamate (B8719985) salt in situ. acs.orgnih.gov This intermediate can then be treated with a coupling agent or an amine source to yield the final thiourea product. Another approach involves the use of thiophosgene (B130339) or its equivalents, although the toxicity of these reagents often necessitates the search for milder alternatives. A one-pot synthesis of thioureas from amines, carbon disulfide, and an oxidant in water has also been reported as a facile methodology. researchgate.net
Recent advances in organic synthesis have also provided catalytic methods for the preparation of 3-amino-2-oxindoles, including palladium-catalyzed asymmetric intramolecular arylation of α-ketimino amides and iron-catalyzed protocols. acs.orgresearchgate.net These methods offer access to enantiomerically enriched 3-amino-2-oxindoles, which could be valuable for the synthesis of chiral derivatives of the target compound.
Reaction Conditions and Optimization Protocols in Synthesis
The efficiency and success of the synthesis of this compound are highly dependent on the careful control and optimization of reaction conditions.
The choice of solvent plays a critical role in both the synthesis of the 3-amino-2-oxindole intermediate and its subsequent conversion to the thiourea.
For the reduction of 3-nitro-2-oxindole, polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenation. When using metal reductants in acidic media, solvents such as acetic acid or aqueous ethanol are often employed. The solubility of the starting materials and reagents, as well as the stability of the intermediates, are key factors in solvent selection.
In the conversion of 3-amino-2-oxindole to the thiourea, the choice of solvent depends on the specific reagent used. For reactions involving isothiocyanates, aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) are generally suitable to avoid side reactions with the solvent. researchgate.net When using carbon disulfide, the reaction can often be performed in a biphasic system or in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The use of water as a solvent for the one-pot synthesis of thioureas has been shown to be effective and environmentally benign. researchgate.net
The following table summarizes the impact of solvent selection on key reaction steps:
| Reaction Step | Solvent System | Rationale and Impact on Efficacy |
|---|---|---|
| Reduction of 3-nitro-2-oxindole | Ethanol, Methanol | Good solubility for catalytic hydrogenation, facilitates hydrogen gas transfer. |
| Acetic Acid/Water | Effective for metal-mediated reductions (e.g., Fe, SnCl₂), provides a proton source. | |
| Thiourea formation (from amine) | THF, Acetonitrile | Aprotic nature prevents interference with isothiocyanate or other electrophilic reagents. |
| DMF | High polarity can aid in dissolving reactants and intermediates, suitable for reactions with carbon disulfide. | |
| Water | Green solvent, can be effective for one-pot syntheses using specific oxidant systems. researchgate.net |
Temperature and reaction time are crucial parameters that need to be optimized to maximize yield and minimize the formation of byproducts.
The reduction of the nitro group is often carried out at room temperature for catalytic hydrogenation, although gentle heating may sometimes be required to increase the reaction rate. Metal-mediated reductions in acid may require heating to reflux to ensure complete conversion.
The formation of the thiourea from the amine is typically performed at room temperature or with gentle heating. Reactions with highly reactive reagents like isothiocyanates are often exothermic and may require initial cooling to control the reaction rate. The reaction time can vary from a few hours to overnight, and progress is usually monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Optimization of these parameters is often achieved through systematic screening. For example, running the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) and monitoring the product formation over time allows for the determination of the optimal conditions.
The table below provides a general overview of typical temperature and duration parameters:
| Reaction Step | Temperature Range (°C) | Typical Duration (hours) | Optimization Considerations |
|---|---|---|---|
| Reduction of 3-nitro-2-oxindole | 25 - 80 | 4 - 24 | Higher temperatures can speed up the reaction but may lead to degradation. |
| Thiourea formation (from amine) | 0 - 60 | 2 - 12 | Initial cooling may be necessary for highly reactive electrophiles. Progress should be monitored to avoid over-reaction or decomposition. |
Advanced Purification and Isolation Techniques
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques are often employed, and their selection depends on the physical and chemical properties of the compound and any impurities present.
Crystallization: If the crude product is a solid, recrystallization is a powerful purification technique. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain either soluble or insoluble at all temperatures. Common solvent systems for oxindole and thiourea derivatives include ethanol, methanol, ethyl acetate (B1210297), or mixtures thereof with non-polar solvents like hexanes.
Column Chromatography: Flash column chromatography is a widely used method for purifying organic compounds. A silica (B1680970) gel stationary phase is typically used, and the mobile phase (eluent) is a mixture of solvents with varying polarities. The polarity of the eluent is optimized to achieve good separation between the desired product and any byproducts. For a moderately polar compound like this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol might be effective.
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications or for separating compounds with very similar polarities, preparative TLC can be employed. This technique uses a larger TLC plate to separate the components of a mixture, which are then scraped from the plate and extracted with a suitable solvent.
Acid-Base Extraction: Given the presence of both acidic (N-H of the oxindole) and basic (amino and thiourea groups) functionalities, acid-base extraction can be a useful preliminary purification step to remove non-ionizable impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can protonate the basic sites, potentially moving the compound into the aqueous phase. Conversely, washing with a dilute base can deprotonate the acidic proton of the oxindole.
The purity of the final compound is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Separation Methodologies for Product Isolation
The isolation of this compound, also known as isatin-3-thiosemicarbazone, and its derivatives following synthesis often involves initial purification by filtration and washing of the precipitated crude product. nih.gov For instances where higher purity is required, or when dealing with complex reaction mixtures, column chromatography is a commonly employed technique.
Silica gel is the standard stationary phase for the chromatographic purification of these compounds. The choice of the mobile phase, or eluent, is critical and is typically a mixture of a non-polar and a polar solvent. The polarity of the eluent system is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. While specific protocols for the parent compound are not extensively detailed in the literature, methodologies for closely related isatin-based thiosemicarbazones provide valuable insights. A common strategy involves a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
| Stationary Phase | Common Eluent Systems (Polarity can be adjusted) |
| Silica Gel | Hexane / Ethyl Acetate |
| Silica Gel | Petroleum Ether / Ethyl Acetate |
| Silica Gel | Dichloromethane / Methanol |
The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product.
Recrystallization Protocols for Enhanced Purity
Recrystallization is a fundamental technique for enhancing the purity of solid organic compounds, and it is widely applied to isatin-thiosemicarbazone derivatives. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
For this compound and its analogues, several solvents have been reported to be effective for recrystallization, leading to products with high purity suitable for spectroscopic and analytical characterization. nih.govnih.gov
| Solvent System | Application Notes | Reference |
| Ethanol | A commonly used solvent for a wide range of isatin-thiosemicarbazones, often yielding crystalline products upon cooling. nih.gov | nih.gov |
| Acetonitrile | Another effective solvent, particularly for derivatives that may be highly soluble in ethanol at room temperature. nih.gov | nih.gov |
| Dimethyl Sulfoxide (DMSO) / Water | This solvent mixture is noted as being particularly effective for recrystallizing thiosemicarbazones. The compound is dissolved in a minimal amount of DMSO, and water is added as an anti-solvent to induce crystallization. nih.gov | nih.gov |
The selection of the appropriate recrystallization solvent or solvent system is often determined empirically for each specific derivative to maximize the yield and purity of the final product.
Chemical Reactivity and Derivatization Pathways of this compound
The chemical reactivity of this compound is rich and varied, owing to the presence of multiple reactive sites within its structure. These include the isatin ring system with its reactive carbonyl group at C-2 and the enamine-like linkage, the thiourea moiety with its nucleophilic sulfur and nitrogen atoms, and the aromatic ring of the indole (B1671886) nucleus.
Oxidation Reactions of the Compound
The oxidation of this compound can proceed at several positions, leading to a variety of products depending on the oxidizing agent and reaction conditions. The isatin nucleus itself can be oxidized, for instance, with chromic acid or hydrogen peroxide in the presence of an organoselenium catalyst, to yield isatoic anhydride. nih.gov
The thiourea moiety is also susceptible to oxidation. Mild oxidizing agents can lead to the formation of disulfide linkages, while stronger oxidants can convert the thiocarbonyl group (C=S) to a carbonyl group (C=O), thus transforming the thiourea into a urea (B33335) derivative. Furthermore, the sulfur atom can be oxidized to various oxidation states, potentially forming sulfenic, sulfinic, or sulfonic acid derivatives. In some cases, oxidative cyclization can occur.
Reduction Reactions and Product Characterization
The reduction of this compound can also target different functional groups. The carbonyl group at the C-2 position of the isatin ring can be selectively reduced to a hydroxyl group, yielding a 2-hydroxyindoline derivative. Further reduction can lead to the corresponding indoline. The exocyclic C=N double bond of the thiosemicarbazone side chain can also be reduced. The specific product obtained will depend on the reducing agent employed and the reaction conditions. For example, catalytic hydrogenation or the use of metal hydrides like sodium borohydride (B1222165) could be explored for such transformations. The reduction of the isatin moiety is known to influence the nature of the resulting products. researchgate.net
Substitution Reactions on the Core Structure
The core structure of this compound offers several sites for substitution reactions.
N-Substitution: The nitrogen atom of the indole ring (N-1) is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl or acyl halides) to yield N-substituted derivatives. nih.gov
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isatin moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution (C-5 or C-7) is directed by the existing substituents on the ring. nih.gov
Nucleophilic Substitution: The thiourea side chain contains nucleophilic nitrogen and sulfur atoms that can participate in substitution reactions.
Cyclization Pathways and Formation of Novel Heterocyclic Rings
The reaction of this compound with various bifunctional reagents can lead to the formation of novel heterocyclic rings, a testament to its utility as a scaffold in synthetic chemistry.
One notable pathway involves the reaction with α-haloketones or related compounds, which can lead to the formation of a thiazole (B1198619) ring. For example, reaction with acetylenic ketones in n-butanol can result in the formation of 2H-1,3-thiazine derivatives. researchgate.net In the presence of a base like sodium ethoxide, the reaction with acetylenic esters can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net
These cyclization reactions significantly expand the chemical diversity of compounds that can be accessed from the this compound scaffold, opening avenues for the synthesis of complex polycyclic systems.
Analytical Validation of Synthetic Products
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. For isatin thiosemicarbazone derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This technique separates the target compound from any unreacted starting materials, byproducts, or degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The purity of the synthesized compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. In many synthetic procedures for these derivatives, HPLC analysis has confirmed purities exceeding 98%. nih.gov The development of a validated, stability-indicating HPLC method is crucial for quality control, allowing for the quantification of the compound and its potential degradation products under various stress conditions. researchgate.net Such methods typically use a C18 column with gradient elution and photodiode array (PDA) detection to monitor the elution profile at multiple wavelengths. researchgate.net
Structural Elucidation via Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and stereochemistry.
For isatin-β-thiosemicarbazone, a closely related analogue, single-crystal X-ray diffraction studies have confirmed its molecular geometry. These studies provide invaluable information on the planarity of the molecule, the conformation around the C=N double bond (typically found to be in the E configuration), and the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice. The crystal structure of some isatin thiosemicarbazone compounds has been confirmed by single crystal X-ray crystallography. researchgate.net
Identification of Degradation Products using Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes an essential tool for identifying impurities and degradation products.
In the analysis of thiosemicarbazones, mass spectrometry reveals characteristic fragmentation pathways. scirp.org A common feature is the cleavage of the N-N bond, which is relatively weak. researchgate.net The fragmentation patterns can be complex and may involve rearrangements and the formation of radical ions. scirp.org Studies on acetophenone (B1666503) thiosemicarbazones have shown that thermal degradation in the GC injection port can lead to the dissociation of the molecule and the formation of dimers from the resulting fragments. researchgate.net
For isatin thiosemicarbazone derivatives, LC-MS would be the preferred method to study degradation, as it avoids the high temperatures of a GC inlet that could cause thermal decomposition. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, can be performed. The resulting mixtures are then analyzed by a validated stability-indicating LC-MS method to separate, identify, and quantify any degradation products formed. The fragmentation patterns of the parent drug and the degradation products are compared to elucidate the structures of the degradants and understand the degradation pathways.
Biological Activities and Pharmacological Investigations
Anticancer Research Applications of [(2-oxoindol-3-yl)amino]thiourea and its Analogs
The anticancer properties of isatin-thiourea derivatives have been widely explored, revealing their ability to impede cancer cell growth and induce cell death through multiple pathways.
Inhibition of Cancer Cell Proliferation in In Vitro Models
Numerous studies have demonstrated the cytotoxic effects of this compound and its analogs against a variety of cancer cell lines in laboratory settings. For instance, novel thiourea (B124793) derivatives incorporating a benzodioxole moiety have shown significant cytotoxic effects against human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. nih.gov In some cases, the potency of these derivatives exceeded that of the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov Similarly, acyl thiourea derivatives with a pyrazole (B372694) ring have exhibited significant toxicity against human colon, liver, and leukemia cancer cell lines. nih.gov The antiproliferative activity of these compounds is often concentration-dependent, with some derivatives showing GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values in the low micromolar range. dntb.gov.ua
| Compound Type | Cancer Cell Lines Tested | Notable Activity |
| Thiourea derivatives with benzodioxole moiety | HCT116, HepG2, MCF-7 | Some derivatives more potent than doxorubicin nih.gov |
| Acyl thiourea derivatives with pyrazole ring | Human colon, liver, and leukemia cell lines | Significant toxicity observed nih.gov |
| Uracil-containing thiourea derivatives | Four different cancer cell lines | GI₅₀ values ranging from 1.10 µM to 10.00 µM dntb.gov.ua |
Mechanistic Insights into Apoptosis Induction
A primary mechanism by which isatin-thiourea derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the modulation of key regulatory proteins. Studies have shown that these compounds can lead to the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are critical events in the apoptotic cascade. ukrbiochemjournal.org Furthermore, they can alter the balance of pro-apoptotic and anti-apoptotic proteins. For example, treatment with certain 2-amino-5-benzylthiazole derivatives, which share structural similarities with isatin-thiourea analogs, resulted in an increased level of the pro-apoptotic Bim protein and a decreased level of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Some derivatives have also been shown to induce apoptosis through the mitochondrial pathway, characterized by the dissipation of mitochondrial membrane potential and activation of caspase-9. nih.govmdpi.com
| Compound/Derivative | Apoptotic Mechanism | Key Protein Targets |
| 2-amino-5-benzylthiazole derivatives | Induction of apoptosis | PARP1, Caspase-3, Bim, Bcl-2 ukrbiochemjournal.org |
| 5-(2-carboxyethenyl) isatin (B1672199) derivative | Mitochondrial apoptotic pathway | Caspase-3, Bcl-2/Bax ratio nih.gov |
| 2-thioxo-imidazolidin-4-one derivatives | Apoptosis induction | Caspase 9, Caspase 3, Bcl-2, PI3K/AKT mdpi.com |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound analogs can also halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. Flow cytometric analysis has revealed that treatment with certain isatin derivatives can lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest prevents the cells from proceeding to mitosis and subsequent division. The mechanism behind this often involves the downregulation of key cell cycle proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B. nih.gov Some isatin-based derivatives have been specifically designed to target cell cycle checkpoint pathways, leading to cell cycle arrest and subsequent apoptosis. nih.gov
| Compound/Derivative | Phase of Cell Cycle Arrest | Molecular Mechanism |
| 5-(2-carboxyethenyl) isatin derivative | G2/M phase | Down-regulation of CDK1 and cyclin B nih.gov |
| 2-thioxoimidazolidin-4-one derivative | G2/M phase | Induction of cell cycle arrest mdpi.com |
| (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline derivatives | S phase | Interference with DNA synthesis plos.org |
Targeting Specific Oncogenic Pathways (e.g., Sirtuin-1 inhibition)
Recent research has focused on the ability of thiourea derivatives to target specific oncogenic pathways, such as those involving sirtuins. Sirtuins, particularly Sirtuin-1 (SIRT1), are a class of enzymes that can act as either tumor suppressors or promoters depending on the cellular context and are considered promising targets for cancer therapy. researchgate.net Thiourea-based inhibitors have shown potent inhibition of SIRT1. nih.gov Computational studies, including molecular docking and dynamics, have been employed to understand the interaction of thiourea derivatives with SIRT1, suggesting that they can bind to and inhibit its histone deacetylase activity. researchgate.net This inhibition can lead to the modulation of various downstream targets involved in cell survival and proliferation. Some thiourea-based compounds have been identified as potent inhibitors of both SIRT1 and SIRT2. researchgate.net
Antiviral Efficacy Studies of Thiourea Derivatives
Thiourea derivatives have also demonstrated significant potential as antiviral agents against a range of viruses. nih.govnih.gov Their broad-spectrum activity has prompted further investigation into their mechanisms of action.
Activity against Specific Viral Replicative Processes
The antiviral activity of thiourea derivatives often stems from their ability to interfere with critical stages of the viral life cycle. For example, certain thiourea derivatives have been shown to inhibit the replication of the Hepatitis B virus (HBV) in cell cultures. biorxiv.org The proposed mechanism involves the suppression of HBV replication by masking the effects of the HBx protein. biorxiv.org In the context of HIV, some thiourea derivatives act as non-nucleoside inhibitors of the reverse transcriptase enzyme, a crucial component for viral replication. nih.gov Furthermore, against the Tobacco Mosaic Virus (TMV), certain chiral thiourea derivatives have been found to inhibit the polymerization process of the TMV capsid protein (CP), which is essential for the formation of new virus particles. nih.gov
| Virus | Viral Process Targeted | Compound Type |
| Hepatitis B Virus (HBV) | Replication (HBx protein masking) | Thiourea derivatives (DSA-00, DSA-02, DSA-09) biorxiv.org |
| Human Immunodeficiency Virus (HIV-1) | Reverse transcriptase inhibition | Thiourea derivatives with 1,3-benzothiazole-2-yl moiety nih.gov |
| Tobacco Mosaic Virus (TMV) | Capsid protein polymerization | Chiral thiourea derivatives containing an α-aminophosphonate moiety nih.gov |
Antimicrobial Research Focus
The antimicrobial potential of this compound derivatives has been extensively investigated, demonstrating a range of inhibitory activities against various bacterial and fungal pathogens.
Antibacterial Spectrum and Potency Investigations
A series of synthesized isatin-based thiosemicarbazones has been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for these compounds. Notably, certain derivatives exhibited potent inhibitory effects. For instance, compounds with fluorine substitutions showed remarkable activity against Gram-negative bacteria. nih.gov
The results indicated that all tested compounds displayed noticeable inhibitory activity. Specifically, derivatives designated as 2a, 2b, 2c, 2g, and 2h were identified as among the most potent against Gram-negative bacteria. Furthermore, the introduction of a small or medium-sized halogen atom with electron-withdrawing and lipophilic characteristics was found to enhance the anti-Salmonella activity of these compounds. nih.gov Another study highlighted that acetylenic Mannich bases of isatin-thiazole derivatives showed significant antimicrobial activity, with one compound in particular, AM1, being the most active. uobaghdad.edu.iq
Table 1: Antibacterial Activity of this compound Derivatives (MIC in μg/mL)
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus cereus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Salmonella species | Methicillin-resistant Staphylococcus aureus (MRSA) |
|---|---|---|---|---|---|---|---|---|
| 2a | 62.5 | 125 | 250 | 125 | 31.25 | 62.5 | 15.62 | 62.5 |
| 2b | 125 | 250 | 500 | 250 | 62.5 | 125 | 31.25 | 125 |
| 2c | 250 | 500 | >500 | 500 | 125 | 250 | 62.5 | 250 |
| 2g | 125 | 250 | 500 | 250 | 62.5 | 125 | 31.25 | 125 |
| 2h | 62.5 | 125 | 250 | 125 | 31.25 | 62.5 | 15.62 | 62.5 |
Source: nih.gov
Antifungal Investigations
In addition to their antibacterial properties, this compound derivatives have been assessed for their antifungal activity. The same study that evaluated antibacterial potency also screened the compounds against Candida albicans and Aspergillus niger. The findings revealed that fluorinated derivatives, in particular, demonstrated notable activity against Candida albicans. nih.gov
Table 2: Antifungal Activity of this compound Derivatives (MIC in μg/mL)
| Compound | Candida albicans | Aspergillus niger |
|---|---|---|
| 2a | 31.25 | 62.5 |
| 2b | 62.5 | 125 |
| 2c | 125 | 250 |
| 2g | 62.5 | 125 |
| 2h | 31.25 | 62.5 |
Source: nih.gov
Anti-inflammatory Properties of the Compound Class
The anti-inflammatory potential of isatin-thiosemicarbazone derivatives has been demonstrated in various in vivo studies. One particular derivative, (Z)-2-(5-nitro-2-oxoindolin-3-ilidene)-N-hydroazinecarbothioamide (PA-Int5), was investigated for its anti-nociceptive and anti-inflammatory activities in mice. nih.gov
The study revealed that PA-Int5 significantly reduced paw edema induced by carrageenan at all tested doses. In a zymosan-induced air-pouch model, the compound effectively inhibited leukocyte migration and protein levels at the site of inflammation. These results suggest a potent in vivo anti-inflammatory action. nih.gov Further research on other indole-based thiosemicarbazone derivatives has shown their ability to suppress edema in mice with greater potency than indomethacin (B1671933) in some cases. These compounds were also found to reduce the expression of COX-2, an enzyme involved in inflammation. nih.gov The anti-inflammatory action of these compounds is thought to be influenced by the presence of electron-donating groups and halogen atoms on the isatin ring. nih.gov
Enzyme Inhibition Studies
Derivatives of this compound have been identified as potent inhibitors of several enzymes, including tyrosinase and α-glucosidase.
Tyrosinase Inhibition Mechanisms and Kinetic Characterization
A study focusing on seven 5-substituted isatin-thiosemicarbazone analogues as inhibitors of mushroom tyrosinase revealed their inhibitory potential. The IC50 values for the diphenolase activity of tyrosinase were determined to be in the range of 81-209 μM. nih.gov
Kinetic analysis demonstrated that these compounds act as reversible and mixed-type inhibitors. The inhibition involves non-covalent interactions with the free enzyme, the enzyme-substrate complex, and the substrate itself. The thiosemicarbazido moiety is believed to be the primary contributor to the inhibition, while the isatin portion plays a regulatory role. nih.gov
Table 3: Tyrosinase Inhibitory Activity of 5-Substituted Isatin Thiosemicarbazones
| Compound (Substituent at C-5) | IC50 (μM) |
|---|---|
| H | 102 |
| CH3 | 121 |
| OCH3 | 153 |
| OCF3 | 92 |
| F | 81 |
| Cl | 109 |
| NO2 | 209 |
Source: nih.gov
α-Glucosidase Inhibitory Action
Several studies have highlighted the potential of isatin-based derivatives as α-glucosidase inhibitors, which is a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes. One study reported that isatin-hydrazide conjugates are highly potent inhibitors of α-glucosidase, with some compounds showing significantly lower IC50 values than the standard drug, acarbose. nih.gov For instance, conjugates 1d and 1f had IC50 values of 13.2 µg/ml and 14.5 µg/ml, respectively, compared to acarbose's IC50 of 34.5 µg/ml. nih.gov
Another report on isatin-based thiosemicarbazide (B42300) derivatives also demonstrated impressive inhibitory activity against α-glucosidase, with IC50 values ranging from 1.20 ± 0.10 to 35.60 ± 0.80 µM, outperforming acarbose. researchgate.net The inhibition of α-glucosidase by these compounds helps to delay carbohydrate digestion, thereby reducing postprandial blood glucose levels. nih.gov
Table 4: α-Glucosidase Inhibitory Activity of Isatin-Hydrazide Conjugates
| Compound | IC50 (µg/mL) |
|---|---|
| 1a | 14.8 |
| 1b | 25.6 |
| 1d | 13.2 |
| 1f | 14.5 |
| 1i | 16.5 |
| Acarbose (Standard) | 34.5 |
Source: nih.gov
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where restoring cholinergic neurotransmission is crucial. nih.govnih.gov Research into compounds structurally related to this compound has revealed significant and often selective inhibitory activity against these enzymes.
Derivatives based on the indole (B1671886) scaffold, such as those derived from tryptophan, have been identified as potent nanomolar inhibitors of BChE. nih.gov These tryptophan-based compounds demonstrated high selectivity for BChE over AChE, a desirable trait as BChE levels are notably elevated in the brains of Alzheimer's patients. nih.govnih.gov The mechanism of inhibition for some of these analogs has been confirmed as covalent, leading to a prolonged duration of action. nih.gov
Conversely, other heterocyclic systems have been developed as selective AChE inhibitors. nih.gov For instance, a series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles showed preferential inhibition of AChE. nih.gov Kinetic studies indicated a competitive inhibition pattern for these compounds. nih.gov Molecular docking models suggest that their selectivity arises from specific interactions, such as π–π stacking with the Trp279 residue at the peripheral anionic site of AChE, an interaction that cannot be replicated in BChE due to the presence of an aliphatic residue (Ala277) at the corresponding position. nih.gov
While direct studies on this compound are limited in this specific area, the documented activity of its core components—the indole nucleus and the thiourea moiety—in related molecules underscores its potential as a cholinesterase inhibitor.
Table 1: Cholinesterase Inhibition by Related Compounds This table is interactive. Click on headers to sort.
| Compound Class | Target Enzyme | Potency (IC₅₀) | Inhibition Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Tryptophan-based Tertiary Amines | Butyrylcholinesterase (BChE) | Nanomolar range | Covalent (Pseudoirreversible) | High (1,000 to 10,000-fold over AChE) | nih.gov |
| (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles | Acetylcholinesterase (AChE) | 64 µM (most potent) | Competitive | Selective for AChE over BChE | nih.gov |
Antileishmanial Activity Research
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, requires new therapeutic options due to limitations of current treatments. nih.govresearchgate.net Thiourea derivatives have emerged as a promising class of compounds with significant antileishmanial potential. nih.gov
Several studies have demonstrated the efficacy of thiourea-based compounds against various Leishmania species. Synthesized derivatives have shown considerable in vitro potency against the promastigote forms of L. major, L. tropica, and L. donovani, with IC₅₀ values in the low submicromolar range. nih.gov Certain compounds also exhibit high activity against the clinically relevant amastigote forms of the parasite. nih.govresearchgate.net For example, some 2-aminothiophene-indole hybrids showed potent activity against L. amazonensis amastigotes, indicating the indole group may contribute favorably to the antileishmanial effect. mdpi.com
The mechanism of action for some related compounds is believed to involve the inhibition of essential parasite enzymes. Research on thiourea-functionalized aminoglutethimide (B1683760) derivatives suggests their antileishmanial activity proceeds through an antifolate mechanism by targeting the enzyme dihydrofolate reductase (DHFR). researchgate.net
Table 3: Antileishmanial Activity of Various Thiourea Derivatives This table is interactive. Click on headers to sort.
| Compound Series | Leishmania Species | Form | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Thiourea Derivatives (e.g., 4g) | L. major | Amastigote | 0.47 µM | nih.gov |
| Thiourea Derivatives (e.g., 20b) | L. major | Amastigote | 0.39 µM | nih.gov |
| Aminoglutethimide Derivatives (e.g., 8a) | L. major | Promastigote | 0.89 µM | researchgate.net |
| Aminoglutethimide Derivatives (e.g., 9a) | L. major | Promastigote | 0.50 µM | researchgate.net |
General Molecular Targets and Pathways of Action
The biological effects of this compound and its analogs are mediated through interactions with specific molecular targets, leading to the modulation of crucial cellular pathways.
Interaction with Cellular Receptors and Enzymes
The 2-oxoindole core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of enzymes, particularly kinases.
Protein Kinases: Analogs featuring the 3-substituted-2-oxoindole scaffold have been tested against several serine/threonine kinases. nih.gov Certain histidine derivatives of this class showed inhibitory activity in the low micromolar range against Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, Cyclin-Dependent Kinase 5 (CDK5)/p25, and Glycogen Synthase Kinase 3 (GSK3α/β). nih.gov Docking studies revealed that these compounds can form multiple hydrogen bonds within the active sites of these kinases. nih.gov The thiourea moiety itself is present in potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). nih.gov
Cholinesterases: As detailed in section 3.5.3, indole-based structures can act as potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov
Benzodiazepine (B76468) Receptor: Derivatives containing an indol-3-ylglyoxylyl structure, which is related to the oxoindole core, have been shown to interact with the benzodiazepine receptor, a component of the GABA-A receptor complex. nih.gov
Parasite and Bacterial Enzymes: The antileishmanial activity of related thioureas has been linked to the inhibition of parasite enzymes like dihydrofolate reductase (DHFR). researchgate.net Furthermore, other indole-based compounds have been found to target bacterial enzymes such as E. coli MurB and fungal CYP51, demonstrating the broad enzymatic interaction potential of the indole scaffold. mdpi.com
Modulation of Intracellular Signaling Cascades
By interacting with key enzymes and receptors, this compound and its analogs can modulate critical intracellular signaling pathways.
Inflammatory Pathways: The inhibition of MK-2 by thiourea derivatives directly impacts the p38 MAPK signaling cascade. nih.gov MK-2 is a key substrate of p38, and its inhibition prevents the downstream production of inflammatory cytokines such as TNFα, thereby modulating the cellular inflammatory response. nih.gov
Cell Cycle Regulation: The demonstrated inhibition of CDKs (CDK1/cyclin B, CDK5/p25) by 2-oxoindole analogs points to a direct modulation of cell cycle progression. nih.gov CDKs are fundamental regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.
Immunomodulatory Pathways: The antileishmanial activity of some thiourea derivatives may be linked to immunomodulatory effects. researchgate.net For instance, studies have shown that these compounds can modulate the production of nitric oxide (NO) in macrophages infected with Leishmania, which is a key molecule in the host's defense mechanism. researchgate.net
Structure Activity Relationship Sar and Structural Modifications
Influence of Substituents on the Indole (B1671886) Ring System on Biological Activity
Variations in substituents on the indole ring system have a profound effect on the biological activity of [(2-oxoindol-3-yl)amino]thiourea analogs. nih.gov The nature, position, and electronic properties of these substituents are key to modulating potency.
Halogen Substitution: The introduction of halogen atoms such as fluorine (-F), chlorine (-Cl), and bromine (-Br) onto the indole ring influences inhibitory activity. nih.gov Studies on tyrosinase inhibitors revealed that a fluorine-substituted compound exhibited the highest potency, suggesting that smaller, highly electronegative halogen atoms can enhance interactions with the target enzyme. nih.gov Generally, compounds featuring electron-withdrawing groups on the benzene (B151609) portion of the indole ring demonstrate superior activity. nih.gov
Alkyl and Alkoxy Substitution: The presence of alkyl groups, such as methyl (-CH3) or ethyl (-CH2CH3), on the indole nitrogen (N1 position) has been shown to significantly decrease inhibitory activity compared to compounds without N-substitution. nih.gov For example, N-methylated compounds showed markedly lower tyrosinase inhibition than their non-substituted counterparts. nih.gov Similarly, the addition of an alkoxy group like methoxy (B1213986) (-OCH3) can also modulate activity, though its effect can be dependent on its position and interplay with other substituents. nih.gov
Other Substitutions: The introduction of groups like hydroxyl (-OH) or carboxymethyl (-COOCH3) also impacts biological activity, typically resulting in lower potency compared to halogen-substituted derivatives. nih.gov The amino group on the indole ring itself is crucial, as it can form key hydrogen bonds with target receptors, influencing binding affinity and specificity. ontosight.ai
The following table summarizes the tyrosinase inhibitory activity of various indole-thiourea derivatives, illustrating the impact of different substituents on the indole ring.
Data sourced from a study on tyrosinase inhibitors. nih.gov
Impact of Thiourea (B124793) Moiety Modifications on Potency and Selectivity
The thiourea moiety (-NH-CS-NH-) is a critical pharmacophore whose modification can significantly alter biological activity, potency, and target selectivity. nih.govresearchgate.net Thiourea and its derivatives are known to act as precursors in the synthesis of various heterocyclic compounds and possess a wide spectrum of biological activities. nih.gov
Modifications often involve the substitution of hydrogen atoms on the nitrogen atoms of the thiourea group. For example, in a series of 2-(1H-indol-3-yl)ethylthiourea derivatives, condensation with various aryl or alkyl isothiocyanates led to a range of N'-substituted compounds with diverse antimicrobial and antiviral activities. nih.gov The nature of the substituent (aryl vs. alkyl) on the thiourea nitrogen plays a crucial role in determining the spectrum of activity. For instance, certain aryl-substituted derivatives showed potent anti-HIV activity, while others displayed significant inhibition of bacterial topoisomerases. nih.govnih.gov
Furthermore, the thiourea group can exist in a tautomeric thiol form, which is known to interact with metal ions in the active sites of metalloenzymes. researchgate.net This property can be exploited to design inhibitors for enzymes like carbonic anhydrases. nih.gov The substitution pattern on the thiourea moiety can also influence selectivity between different enzyme isoforms. nih.gov In some anticancer derivatives, the thiourea linker is essential for activity, and its replacement or modification can lead to a loss of potency. researchgate.net
Stereochemical Considerations and Their Biological Implications
Stereochemistry is a fundamental aspect of drug action, influencing everything from target binding to pharmacokinetics. researchgate.net While the parent compound this compound is not chiral, the introduction of substituents on the indole ring or thiourea moiety can create chiral centers, leading to stereoisomers (enantiomers and diastereomers).
The biological activity of chiral molecules is often stereospecific, meaning that one isomer may be significantly more active than another. researchgate.net This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with the different three-dimensional arrangements of the isomers. For example, in a study of chiral 3-Br-acivicin derivatives, only the natural (5S, αS) isomers showed significant antiplasmodial activity, which was attributed to stereoselective recognition by cellular transporters. researchgate.net
Design Principles for Enhanced Biological Activity and Target Specificity
The design of more potent and selective analogs based on the this compound scaffold follows several key principles derived from SAR studies.
Optimize Indole Ring Substitution: As established, substituents on the indole ring are critical. The introduction of small, electron-withdrawing groups, particularly halogens like fluorine at the C5-position, appears to be a promising strategy for enhancing potency against certain targets. nih.gov Conversely, N-alkylation of the indole ring should generally be avoided as it has been shown to be detrimental to activity. nih.gov
Modify the Thiourea Substituents: The N'-position of the thiourea moiety is a key site for modification to modulate activity and selectivity. Attaching different aryl or heterocyclic rings can introduce new interactions with the target protein and improve physicochemical properties. nih.govnih.gov For example, designing derivatives to specifically target the active site of enzymes like DNA gyrase or viral reverse transcriptase can be achieved through rational substitution on the thiourea group. nih.govnih.gov
Bioisosteric Replacement: The thiourea group can be replaced with other linkers, such as urea (B33335), to fine-tune activity. researchgate.net While thiourea and urea derivatives can have different biological profiles, this replacement can sometimes improve properties like stability or cell permeability. Comparing urea and thiourea analogs can also provide insight into the importance of the sulfur atom for target interaction. nih.gov
Incorporate Stereochemically Defined Centers: For derivatives that are chiral, the synthesis of enantiomerically pure compounds is essential. This allows for the identification of the eutomer (the more active isomer), leading to a more potent and specific drug candidate with a potentially better therapeutic index. researchgate.net
Hybrid Molecule Design: A powerful strategy involves creating hybrid molecules that combine the this compound scaffold with another known pharmacophore. This approach aims to create multifunctional molecules that can interact with multiple targets or have a dual mode of action, which can be particularly effective in treating complex diseases like cancer or infectious diseases. nih.govresearchgate.net
By systematically applying these principles, medicinal chemists can rationally design novel this compound derivatives with enhanced biological profiles tailored for specific therapeutic applications.
Computational Chemistry and in Silico Analysis
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes and affinities of potential drug candidates. For derivatives of [(2-oxoindol-3-yl)amino]thiourea, docking studies have been widely employed to predict their interactions with various biological targets, offering insights into their mechanisms of action.
For instance, novel isatin (B1672199)–triazole based thiosemicarbazones have been investigated as potential anticancer agents through molecular docking studies against phosphoinositide 3-kinase (PI3K), a key protein in cancer signaling pathways. rsc.orgrsc.org These studies have successfully identified compounds with high binding affinities, such as a 4-nitro substituted bis-thiosemicarbazone, which exhibited a strong binding energy of -10.3 kcal/mol, suggesting its potential as a PI3K inhibitor. rsc.orgrsc.org The docking analysis revealed crucial interactions, including hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. rsc.org
In the context of antimicrobial drug discovery, molecular docking has been used to explore the binding of isatin-thiosemicarbazone derivatives to bacterial enzymes. nih.gov For example, isatin-thiosemicarbazone-1,2,3-triazole hybrids were docked against the active sites of enzymes with PDB IDs 1KZN and 5TZ1 to understand their structure-activity relationships. nih.gov Similarly, isatin-decorated thiazole (B1198619) derivatives have been designed as potential inhibitors of bacterial tyrosyl-tRNA synthetase (TyrRS), and docking studies have been instrumental in investigating their binding modes within the active site of this essential enzyme. nih.gov
Furthermore, docking studies have been applied to explore the potential of N-alkyl-isatin-3-imino aromatic amine derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is implicated in cancer. nih.gov These simulations help in rationalizing the observed biological activities and guide the synthesis of more potent derivatives. The versatility of the isatin-thiosemicarbazone scaffold is further highlighted by docking studies screening for anti-inflammatory and anti-tuberculosis properties. researchgate.net
A summary of representative molecular docking studies on isatin-thiosemicarbazone derivatives is presented below:
| Compound Class | Target Protein | Key Findings |
| Isatin–triazole based thiosemicarbazones | Phosphoinositide 3-kinase (PI3K) | Identified derivatives with high binding energy, suggesting potential as anticancer agents. rsc.orgrsc.org |
| Isatin-thiosemicarbazone-1,2,3-triazoles | Enzymes 1KZN and 5TZ1 | Elucidated structure-activity relationships and binding interactions for antimicrobial activity. nih.gov |
| Isatin-decorated thiazole derivatives | Tyrosyl-tRNA synthetase (TyrRS) | Investigated binding modes to guide the design of new antimicrobial agents. nih.gov |
| N-alkyl-isatin-3-imino aromatic amines | EGFR tyrosine kinase domain | Provided insights into cytotoxic activity. nih.gov |
| Isatin based thiosemicarbazones | Various (e.g., for anti-inflammatory and anti-tuberculosis) | Screened for potential therapeutic properties. researchgate.net |
Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a protein-ligand complex and analyzing the conformational changes that may occur upon binding.
MD simulations have been performed on complexes of isatin-thiosemicarbazone derivatives with their target proteins to validate the docking results and gain deeper insights into their interactions. For example, MD studies were conducted on isatin-thiosemicarbazone-1,2,3-triazole hybrids complexed with their target enzymes to support their potential as antimicrobial and antibiofilm agents. nih.gov These simulations help to confirm the stability of the predicted binding poses and to understand the dynamic behavior of the complex.
In a study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents, MD simulations were used in conjunction with molecular docking to evaluate the stability of the ligand-protein complexes. mdpi.com By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can assess the flexibility of the protein and the ligand and identify key stable interactions that are maintained throughout the simulation. This provides a more realistic representation of the binding event than docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For isatin-β-thiosemicarbazones, QSAR models have been developed to predict their cytotoxicity against cancer cell lines. nih.govscilit.com In one study, an atom-based QSAR model yielded a high cross-validated correlation coefficient (q² = 0.85), indicating strong predictive power. nih.govscilit.com This model was successfully used to predict the pIC₅₀ values of both a training set and a test set of molecules, demonstrating its effectiveness in forecasting cytotoxic activity. nih.govscilit.com
QSAR studies have also been applied to thiosemicarbazone derivatives in the context of other diseases. For instance, QSAR models have been constructed for quinolinone-based thiosemicarbazones to predict their activity against Mycobacterium tuberculosis. mdpi.com These models often use various molecular descriptors, such as van der Waals volume, electron density, and electronegativity, to correlate the structural features of the compounds with their antituberculosis activity. mdpi.com Additionally, QSAR models have been developed for a large set of thiosemicarbazone compounds to predict their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. semanticscholar.org
The development of robust QSAR models is a key component of modern drug discovery, allowing for the rapid in silico screening of large virtual libraries of compounds and the rational design of more potent therapeutic agents.
Ligand-Based and Structure-Based Drug Design Approaches
The development of new drugs based on the this compound scaffold has benefited from both ligand-based and structure-based drug design approaches.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are active against the target. A key technique in ligand-based design is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For isatin-β-thiosemicarbazones, pharmacophore models have been generated to delineate the structural features required for cytotoxicity and selectivity against multidrug-resistant (MDR) cancer cells. nih.govscilit.com These models highlight the importance of aromatic and hydrophobic features at specific positions of the thiosemicarbazone moiety and the role of the isatin core as a key bioisosteric contributor. nih.govscilit.com
Structure-based drug design , on the other hand, relies on the known 3D structure of the target protein. This approach often involves molecular docking (as discussed in section 5.1) to predict how a ligand will bind to the target's active site. The insights gained from these predictions are then used to design new ligands with improved binding affinity and selectivity. The numerous docking studies performed on isatin-thiosemicarbazone derivatives against targets like PI3K and TyrRS are prime examples of structure-based drug design in action. rsc.orgrsc.orgnih.gov
The combination of both ligand- and structure-based approaches provides a powerful toolkit for medicinal chemists to rationally design and optimize new drug candidates based on the isatin-thiosemicarbazone scaffold.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. This method is more cost-effective and faster than traditional high-throughput screening.
For the isatin-thiosemicarbazone class of compounds, virtual screening strategies have been employed to identify potential lead compounds. For example, pharmacophore models developed for isatin-β-thiosemicarbazones can be used to screen virtual libraries for molecules that match the identified pharmacophoric features, thus pre-screening for potential activity before synthesis. nih.govscilit.com
Once a lead compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods play a crucial role in this process. For instance, the QSAR models discussed earlier can guide the modification of a lead compound by predicting how changes in its structure will affect its biological activity. mdpi.comnih.govscilit.com Molecular docking and MD simulations can be used to design modifications that enhance the binding to the target protein. nih.govnih.gov
The iterative cycle of virtual screening, synthesis of promising candidates, biological testing, and computational analysis for lead optimization is a cornerstone of modern drug discovery and has been effectively applied to the development of novel therapeutic agents based on the this compound framework.
Derivatives, Analogs, and Hybrid Compounds
Synthesis and Biological Evaluation of Substituted [(2-oxoindol-3-yl)amino]thiourea Analogs
The synthesis of analogs based on the this compound scaffold is a significant area of research, yielding compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and enzyme-inhibitory effects. nih.govnih.gov A common synthetic strategy involves the condensation of isatin (B1672199) (1H-indole-2,3-dione) or its derivatives with various amino acids or other amine-containing compounds. nih.gov
For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized by condensing 2-(1H-indol-3-yl)ethanamine with appropriate aryl- or alkyl-isothiocyanates in an anhydrous medium. nih.govnih.gov The resulting compounds were evaluated for their antimicrobial and antiviral properties. nih.gov One derivative, compound 6 in the study, demonstrated noteworthy inhibition against Gram-positive cocci by targeting S. aureus topoisomerase IV and DNA gyrase. nih.govnih.gov Another derivative, compound 8, showed potent activity against HIV-1. nih.govnih.gov
Similarly, other research has focused on synthesizing 3-substituted-2-oxoindole analogs by reacting isatin or halo-substituted isatins with amino acids like histidine or with histamine. nih.gov These compounds were tested for their ability to inhibit protein kinases. Several of the histidine derivatives were effective inhibitors of CDK1/cyclin B, CDK5/p25, and GSK3α/β kinases in the low micromolar range. nih.gov The introduction of a bromine atom at the 5-position of the oxoindole ring, as in 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid, was found to be a key modification for kinase interaction. nih.gov
Furthermore, the exchange of oxygen with sulfur in the side chain of related oxoindolin-3-ylidene ethyl benzohydrazides to create benzothiohydrazides resulted in improved agonistic activity on the thrombopoietin (TPO) receptor c-mpl. nih.gov
Table 1: Biological Activity of Substituted this compound Analogs
| Compound ID/Name | Synthesis Method | Biological Target/Activity | Key Findings | Reference |
| Compound 6 (Indole-thiourea derivative) | Condensation of 2-(1H-indol-3-yl)ethanamine with an isothiocyanate | Antibacterial (Gram-positive cocci) | Inhibits S. aureus topoisomerase IV and DNA gyrase. | nih.gov, nih.gov |
| Compound 8 (Indole-thiourea derivative) | Condensation of 2-(1H-indol-3-yl)ethanamine with an isothiocyanate | Antiviral | Potent activity against HIV-1 wild type and resistant variants. | nih.gov, nih.gov |
| 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid (14) | Condensation of 5-bromoisatin (B120047) with histidine | Kinase Inhibition | Inhibits CDK5/p25 and GSK3β in the low micromolar range. | nih.gov |
| Oxoindolin-3-ylidene ethyl benzothiohydrazides | Sulfur-oxygen exchange from benzohydrazide (B10538) precursors | TPO receptor (c-mpl) agonism | Identified as full agonists of the thrombopoietin receptor. | nih.gov |
Development of Indole-Thiourea Conjugates
The development of indole-thiourea conjugates involves linking the indole (B1671886) scaffold to a thiourea (B124793) or thiosemicarbazone moiety to create hybrid molecules with enhanced or novel biological activities. mdpi.comnih.gov This approach has been particularly successful in the discovery of potent enzyme inhibitors. mdpi.com
One study focused on designing and synthesizing a series of indole–thiourea derivatives as tyrosinase inhibitors, which are important for treating hyperpigmentation disorders. mdpi.comnih.gov These conjugates were prepared by reacting indole-3-carbaldehyde with various thiosemicarbazides under reflux conditions. mdpi.com Among the synthesized compounds, derivative 4b emerged as a highly effective tyrosinase inhibitor with an IC₅₀ value of 5.9 ± 2.47 μM, significantly outperforming the standard inhibitor kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.comnih.gov Kinetic studies revealed that compound 4b acts as a competitive inhibitor of the enzyme. mdpi.com
In another line of research, optically active thiourea derivatives were synthesized and subsequently cyclized to form 2-aminobenzothiazole (B30445) derivatives, which were evaluated for their anticancer properties. nih.gov The synthesis involved reacting an optically active amine with thiophosgene (B130339) to produce an isothiocyanate, which was then condensed with an aniline (B41778) derivative to yield the target thioureas. nih.gov Several of these optically active thiourea compounds, specifically IVe , IVf , and IVh , showed significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC), MCF-7 (human breast cancer), and HeLa (human cervical cancer) cell lines, with IC₅₀ values in the micromolar range. nih.gov
Table 2: Activity of Indole-Thiourea Conjugates
| Compound ID/Name | Synthesis Method | Biological Target/Activity | IC₅₀ Value | Reference |
| Compound 4b (Indole-thiourea conjugate) | Reaction of indole-3-carbaldehyde with a thiosemicarbazide (B42300) | Tyrosinase Inhibition | 5.9 ± 2.47 μM | mdpi.com, nih.gov |
| Kojic Acid (Reference) | N/A | Tyrosinase Inhibition | 16.4 ± 3.53 μM | mdpi.com |
| Compound IVe (Optically active thiourea) | Condensation of an optically active isothiocyanate with 4-fluoro-3-chloro aniline | Anticancer (EAC cells) | 10-24 µM range | nih.gov |
| Compound IVf (Optically active thiourea) | Condensation of an optically active isothiocyanate with 4-fluoro-3-chloro aniline | Anticancer (MCF-7 cells) | 15-30 µM range | nih.gov |
| Compound IVh (Optically active thiourea) | Condensation of an optically active isothiocyanate with 4-fluoro-3-chloro aniline | Anticancer (HeLa cells) | 33-48 µM range | nih.gov |
Spiro-Oxindole Ring System Derivatives with Thiourea Linkages
Spiro-oxindoles are a unique class of compounds where the oxindole (B195798) core is connected to another ring system through a common spiro-carbon atom. The incorporation of a thiourea or a sulfur-containing heterocycle derived from thiourea into these systems has led to the discovery of potent bioactive molecules. nih.govnih.gov These complex structures often exhibit significant antibacterial and antiviral activities. nih.gov
A green, one-pot, five-component reaction has been developed for the synthesis of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives. nih.gov This method involves the reaction of primary amines, carbon disulfide, malononitrile, and isatin derivatives. nih.gov The resulting spirooxindole-annulated thiopyran scaffolds are recognized for their potential in medicinal chemistry, particularly as antitumor agents. nih.gov
In other work, new spiro-oxindole derivatives containing a 5(4H)-oxazolone ring were synthesized via a 1,3-dipolar cycloaddition reaction. nih.gov While not containing a direct thiourea linkage, the broad anti-viral and anti-bacterial potential of spiro-oxindoles is well-established. nih.gov Computational docking studies of these compounds against the main protease of COVID-19 (6W63) and an ATP topoisomerase (4EMV) indicated potential antiviral and antibacterial activities, respectively. nih.gov The synthesis of spiro thio-oxindoles from the reaction of aldehydes and thio-oxindoles in water provides an environmentally friendly route to these valuable scaffolds. researchgate.net
Thiourea Hybrid Compounds Incorporating Other Heterocyclic Scaffolds
The strategy of creating hybrid compounds by combining the thiourea moiety with various heterocyclic scaffolds other than indole has proven to be highly effective in drug discovery. nih.govacs.orgsioc-journal.cn These hybrids often exhibit synergistic or enhanced biological activities, such as enzyme inhibition or antimicrobial effects. nih.govnih.gov
Thiazole (B1198619) Hybrids: An efficient method for synthesizing thiazole-containing indole derivatives involves the condensation of 5-chloroacetyloxindole (B152591) with thiourea or substituted thioureas. sioc-journal.cn This reaction, based on the Hantzsch thiazole synthesis, yields 5-(2-substituted-thiazol-4-yl)indolin-2-one derivatives. sioc-journal.cn In a different study, thiazolyl thioureas were synthesized and evaluated as bacterial urease inhibitors. These were prepared by condensing aminothiazoles with benzyl (B1604629) isothiocyanate. acs.org
Pyrazole (B372694) and Triazole Hybrids: A versatile synthesis route has been developed to create triazole-pyrazole hybrids. This method allows for the functionalization of the pyrazole ring before the attachment of the triazole unit via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govkit.edu This strategy has been used to generate a library of over 50 new multi-substituted pyrazole-triazole hybrids, which have been investigated for antimicrobial properties. nih.gov
Pyrimidine (B1678525) Hybrids: Novel sulphonyl thiourea derivatives incorporating a 4,6-diarylpyrimidine ring have been designed and synthesized. nih.gov These compounds were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. Several of these hybrids showed potent, low micromolar inhibition against various hCA isoforms, including the tumor-associated hCA IX and XII, highlighting their potential as anticancer agents. nih.gov
Table 3: Biological Activity of Thiourea Hybrid Compounds
| Hybrid Scaffold | Synthesis Method | Biological Target | Key Findings | Reference |
| Thiazolyl thioureas | Condensation of aminothiazoles with benzyl isothiocyanate | Bacterial Urease Inhibition | Identified as potent urease inhibitors. | acs.org |
| Triazole-pyrazole hybrids | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Antimicrobial Activity | A library of over 50 new hybrids was synthesized for biological screening. | nih.gov |
| Sulphonyl thiourea-pyrimidine hybrids (e.g., 7c, 7d, 7f) | One-pot reaction of substituted amines with isothiocyanate | Carbonic Anhydrase (hCA) Inhibition | Showed significant inhibitory activity against hCA I, II, IX, and XII isoforms. | nih.gov |
| 5-(2-substituted-thiazol-4-yl)indolin-2-one | Condensation of 5-chloroacetyloxindole with thiourea | General Bioactivity | A facile method to produce novel thiazole-indole hybrids. | sioc-journal.cn |
Future Research Directions and Translational Perspectives
Deepening Mechanistic Understanding at the Molecular and Cellular Levels
A fundamental avenue for future research lies in achieving a more profound understanding of how [(2-oxoindol-3-yl)amino]thiourea derivatives exert their biological effects. While initial studies have identified various potential targets, the precise molecular interactions and downstream cellular consequences often remain to be fully elucidated.
Future investigations should focus on identifying the specific protein targets and the nature of the chemical interactions. For instance, some thiourea (B124793) derivatives have been shown to form hydrogen bonds within the ATP binding cavity of kinases, a crucial interaction for their inhibitory activity. mdpi.com Detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, of these compounds in complex with their target proteins would provide invaluable atomic-level insights.
Furthermore, exploring the impact of these compounds on cellular signaling pathways is critical. Research on related thiourea compounds has demonstrated the ability to trigger the NF-κB pathway through recruitment of the MyD88 adaptor protein, leading to cytokine release. nih.gov Investigating whether this compound derivatives operate through similar or novel pathways will be crucial for understanding their immunomodulatory and anti-inflammatory potential. Techniques like transcriptomics and proteomics can offer a global view of the cellular response to these compounds, revealing new pathways and off-target effects.
Exploring Novel Therapeutic Applications and Disease Areas
The versatile structure of this compound and its derivatives has led to their investigation in a variety of disease contexts. However, the full therapeutic landscape for these compounds is likely much broader than what has been explored to date.
Current research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com For example, certain thiourea derivatives have shown promise as anticancer agents by inhibiting the proliferation of cancer cells. nih.gov There is a significant opportunity to explore their efficacy in other areas, such as neurodegenerative diseases and viral infections. The neuroprotective effects observed with some thiourea derivatives against H2O2-induced damage in PC12 cell lines suggest a potential role in combating oxidative stress-related neuronal damage. nih.gov
Systematic screening of this compound libraries against a wide range of disease models, including those for rare and neglected diseases, could uncover novel therapeutic applications. For instance, the antimalarial activity of related indole (B1671886) derivatives suggests that this scaffold could be a starting point for developing new treatments for parasitic diseases. nih.gov
Rational Design and Synthesis of Next-Generation Analogues with Improved Efficacy and Specificity
The development of new and improved analogues of this compound is a cornerstone of future research. This involves the rational design and synthesis of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the core structure and observing the impact on biological activity, researchers can identify key chemical features responsible for the desired effects. For example, the synthesis and evaluation of a series of 3-piperidin-4-yl-1H-indoles revealed that while the core was intolerant to most modifications, a specific analogue showed promising antimalarial activity. nih.gov A similar approach can be applied to the this compound scaffold.
The process of rational design can be significantly enhanced by replacing certain chemical groups with bioisosteres to improve affinity and selectivity for the target. nih.gov This strategy has been successfully employed in the design of thiourea derivatives targeting the K-Ras protein. nih.gov Future synthetic efforts should focus on creating diverse chemical libraries around the this compound core, incorporating a wide range of substituents to probe the chemical space and optimize for specific therapeutic targets.
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization
To accelerate the discovery and development process, it is essential to integrate advanced experimental and computational techniques for a comprehensive characterization of this compound derivatives.
Computational methods, such as molecular docking and molecular dynamics simulations, can provide predictive insights into the binding modes and affinities of these compounds with their biological targets. nih.govnih.gov This information can guide the rational design of more potent and selective analogues. For example, docking studies have been used to predict that certain thiourea inhibitors may target the folate and glycolytic pathways of parasites. nih.gov
These in silico approaches should be complemented by advanced experimental techniques. High-throughput screening (HTS) can rapidly assess the biological activity of large compound libraries, while advanced spectroscopic methods like NMR can be used to study ligand-target interactions and for the enantiodifferentiation of chiral compounds. researchgate.net The combination of these methodologies allows for a more efficient and informed drug discovery pipeline, from initial hit identification to lead optimization. A comprehensive approach that combines experimental and computational studies is crucial for the full characterization of newly synthesized compounds. researchgate.net
Table of Research Findings on this compound and Related Compounds
| Compound/Derivative Class | Key Finding | Potential Application | Reference |
|---|---|---|---|
| Substituted thiourea derivatives | Significantly inhibit the proliferation of A549 lung cancer cells. | Anticancer (Non-small cell lung cancer) | nih.gov |
| Thiourea derivatives of 2-aminothiazole | Exhibit potent and selective butyrylcholinesterase inhibition and neuroprotective effects. | Neurodegenerative diseases (e.g., Alzheimer's) | nih.gov |
| N-Aryl-N'-(thiophen-2-yl)thiourea derivatives | Act as specific human TLR1/2 agonists, triggering an immune response. | Cancer Immunotherapy | nih.gov |
| Thiourea-functionalized aminoglutethimide (B1683760) | Show potent activity against Leishmania major. | Antiprotozoal (Leishmaniasis) | nih.gov |
| 3-piperidin-4-yl-1H-indole derivatives | Display antimalarial activity against drug-resistant strains of Plasmodium falciparum. | Antimalarial | nih.gov |
Q & A
Basic Research Question
- FTIR : Confirm thiourea C=S stretch (1200–1250 cm⁻¹) and indole N-H (3200–3400 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and thiourea carbons (δ 170–180 ppm) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve tautomeric forms of the thiourea group .
How does this compound interact with biological targets, and what assays validate its activity?
Basic Research Question
The compound’s bioactivity stems from hydrogen bonding via the thiourea moiety and π-π stacking from the indole ring. Methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., BACE-1 for Alzheimer’s studies) .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
How can researchers address contradictory reports on the compound’s stability under physiological conditions?
Advanced Research Question
Discrepancies may arise from pH-dependent decomposition or solvent effects. Systematic approaches include:
- Thermogravimetric analysis (TGA) : Quantify thermal stability (decomposition onset >150°C in inert atmospheres) .
- HPLC-MS stability profiling : Monitor degradation products in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hours .
- Kinetic studies : Apply the Johnson-Mehl-Avrami model to determine decomposition activation energy () and mechanism .
What strategies enable enantioselective synthesis of this compound derivatives?
Advanced Research Question
Chiral induction methods:
- Bifunctional thiourea catalysts : Use supported chiral thioureas (e.g., anchored to silica) for asymmetric aza-Friedel-Crafts reactions, achieving >90% ee .
- Continuous flow systems : Enhance enantioselectivity by controlling residence time and mixing efficiency in microreactors .
How can computational methods resolve conflicting biological activity data across structural analogs?
Advanced Research Question
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with activity trends using Gaussian or COSMO-RS .
- Free-energy perturbation (FEP) : Calculate binding affinity differences for analogs interacting with targets like tubulin .
What role do thiourea derivatives play in catalytic applications relevant to this compound’s synthesis?
Advanced Research Question
Thioureas act as hydrogen-bond donors in organocatalysis:
- Michael addition catalysis : Thiourea-tertiary amine bifunctional catalysts achieve stereocontrol in indole functionalization .
- Mechanistic insights : FTIR and -NMR titration studies reveal catalyst-substrate binding constants () .
What thermodynamic properties govern the compound’s reactivity in oxidative environments?
Advanced Research Question
- DSC/TGA analysis : Exothermic peaks at 126–150°C indicate oxidative decomposition pathways .
- Redox profiling : Cyclic voltammetry identifies oxidation potentials (e.g., ~0.8 V vs. Ag/AgCl for thiourea moiety oxidation) .
How do structural modifications (e.g., substituents on the indole ring) impact bioactivity?
Advanced Research Question
- SAR studies : Introduce methyl, fluoro, or methoxy groups at the indole 5-position and assay cytotoxicity (e.g., IC₅₀ shifts from 10 μM to >50 μM) .
- Crystallographic analysis : Resolve steric effects using SHELX-refined structures to explain reduced binding in bulky substituent analogs .
What advanced techniques elucidate the compound’s interaction with protein targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
